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Compound of Interest

Compound Name: 1-Methylpiperazine

Cat. No.: B117243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
methylpiperazine (CAS No: 109-01-3), a crucial building block in organic synthesis and
pharmaceutical development. The following sections detail its characteristic signatures in
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), offering a valuable resource for identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

1-Methylpiperazine (CsH12N2) is a cyclic diamine with a molecular weight of 100.16 g/mol . Its
structure consists of a piperazine ring with a methyl group attached to one of the nitrogen
atoms. This seemingly simple structure gives rise to a distinct and interpretable set of spectral
data, which is fundamental for its unambiguous identification.

The relationship between the molecular structure and the analytical techniques discussed
herein is visualized below.
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Figure 1. Spectroscopic Analysis of 1-Methylpiperazine
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Figure 1. Spectroscopic Analysis of 1-Methylpiperazine

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from 'H NMR, 13C NMR,

Mass Spectrometry, and IR Spectroscopy for 1-methylpiperazine.

'H NMR Spectral Data

¢ Solvent: CDCIs

¢ Frequency: 90 MHz
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
, H-3, H-5 (Axial &
~2.88 Multiplet 4H
Equatorial)
H-2, H-6 (Axial &
~2.37 Multiplet 4H )
Equatorial)
~2.26 Singlet 3H N-CHs
~1.72 Singlet (broad) 1H N-H
13C NMR Spectral Data
e Solvent: CDCls
e Frequency: 22.5 MHz
Chemical Shift (8) ppm Assignment
55.2 C-2,C-6
46.8 C-3,C-5
46.1 N-CHs
Mass Spectrometry Data
¢ lonization Method: Electron lonization (EI)
e Molecular lon (M*): m/z 100
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miz Relative Intensity (%) Proposed Fragment
100 58.8 [CsH12Nz]* (Molecular lon)
58 100.0 [C3HsN]*
43 58.4 [C2HsN]*
56 26.2 [C3HsN]*
44 21.0 [C2HsN]*
IR Spectral Data
o Sample Phase: Gas
Wavenumber (cm~?) Intensity Assignment
~3350 Weak N-H Stretch
9040 - 2970 Strong Asymmetric C-H Stretch (CHz,
CHs)
2800 - 2850 Strong Symmetric C-H Stretch (CHz,
CHs)
~1450 Medium CHz Scissoring
~1290 Medium C-N Stretch
~1150 Medium C-N Stretch
~1010 Medium C-C Stretch

Experimental Protocols

The data presented were obtained using standard analytical techniques. The general

methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 1-methylpiperazine is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), to a concentration of approximately 5-20 mg/0.6 mL for tH NMR and 20-50 mg/0.6 mL
for 3C NMR.[1] The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on an
NMR spectrometer, locking on the deuterium signal of the solvent. Shimming is performed to
optimize the magnetic field homogeneity. For 13C NMR, proton decoupling is typically employed
to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like 1-methylpiperazine, the IR spectrum can be obtained using the
Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed onto the
ATR crystal (e.g., diamond). The spectrum is recorded over a typical range of 4000-400 cm~1. A
background spectrum of the clean, empty ATR crystal is recorded first and automatically
subtracted from the sample spectrum. Alternatively, a thin film of the liquid can be placed
between two salt plates (e.g., NaCl or KBr) for analysis by transmission.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

1-Methylpiperazine is a volatile liquid, making it well-suited for GC-MS analysis. A dilute
solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is
prepared. A small volume (typically 1 pL) is injected into the GC, where it is vaporized. The
sample travels through a capillary column (e.g., a (50%-Phenyl)-methylpolysiloxane phase)
carried by an inert gas (e.g., helium).[3] The components are separated based on their boiling
points and interactions with the column's stationary phase. As each component elutes from the
column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented
by electron impact (El). The resulting charged fragments are separated by their mass-to-charge
ratio (m/z) by a mass analyzer and detected.[3]

The general workflow for the spectral analysis of a chemical sample is depicted in the following
diagram.
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Figure 2. General Experimental Workflow for Spectral Analysis
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Figure 2. General Experimental Workflow for Spectral Analysis
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Conclusion

The spectral data provided in this guide serve as a reliable reference for the identification and
characterization of 1-methylpiperazine. The distinct patterns in its NMR, IR, and Mass
spectra, when analyzed in conjunction, allow for confident structural confirmation. The outlined
experimental protocols provide a foundation for reproducible and accurate analysis in a
research or quality control setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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